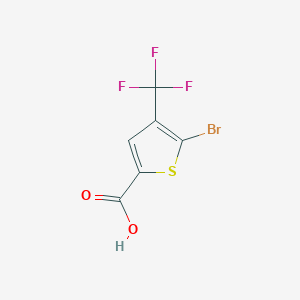

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1782255-44-0 . It has a molecular weight of 275.05 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method used to create aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

The InChI code for 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid is 1S/C6H2BrF3O2S/c7-4-2(6(8,9)10)1-3(13-4)5(11)12/h1H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Thiophene derivatives have been utilized in various chemical reactions. For example, they have been used in the synthesis of advanced compounds with a variety of biological effects . They have also been used in the creation of organic semiconductors .Physical And Chemical Properties Analysis

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid is a powder . It is stored at 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis

“5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid” is a valuable compound in organic synthesis. It can be used as a building block in the synthesis of various organic compounds .

Precursor to 5-Substituted Derivatives

Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Coupling Reactions

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions . The bromo and trifluoromethyl groups on the thiophene ring can enhance the reactivity in these reactions.

Olefinations

Thiophene-2-carboxylic acid is also used in olefination reactions . The presence of the carboxylic acid group allows for the formation of olefins through decarboxylation.

Preparation of Ester Derivatives

“5-Bromo-2-thiophenecarboxylic acid” may be used in the preparation of ester derivatives such as "5-bromo-2-thiophenecarboxylic acid butyl ester" .

Synthesis of Porphyrin Sensitizers

This compound can be used in the synthesis of new porphyrin sensitizers based on the donor-Π-acceptor (D-Π-A) approach . These sensitizers have applications in dye-sensitized solar cells.

Safety And Hazards

Orientations Futures

Thiophene-based analogs, such as 5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future research may continue to explore the synthesis and applications of these compounds.

Propriétés

IUPAC Name |

5-bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3O2S/c7-4-2(6(8,9)10)1-3(13-4)5(11)12/h1H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXCPSNGDVSCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(trifluoromethyl)thiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2881824.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2881826.png)

![3-allyl-8-(3-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881827.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2881829.png)

![3-Methyl-1-(morpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]butan-1-one](/img/structure/B2881830.png)

![N-(4-methylthiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2881833.png)

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2881838.png)

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2881839.png)